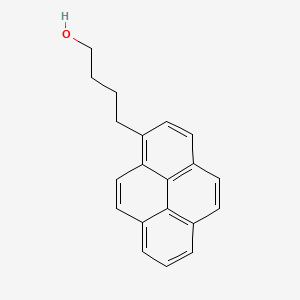
1-ピレンブタノール
概要
説明
1-Pyrenebutanol (1-PB) is a synthetic, organic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential to be used in laboratory experiments. In
科学的研究の応用
生化学:アロステリック機構の調査
1-ピレンブタノールは、P450eryFなどの酵素のアロステリック機構を研究するための蛍光基質として役立ちます 。この用途は、酵素の調節を理解し、酵素活性を調節できる薬物を設計するために不可欠です。
材料科学:ポリマーの末端キャップ
材料科学では、1-ピレンブタノールは、特にD,L-乳酸ユニットに基づくポリマーの場合、開環重合中のポリマーの末端キャップに使用されます 。この末端キャップは、ポリマーに蛍光などのユニークな特性を与えることができます。
ナノテクノロジー:ナノ粒子の標識
この化合物は、ポリ(乳酸)ナノ粒子の合成に使用されており、これらのナノ粒子の蛍光を強化する標識として機能します 。これは、ナノテクノロジーにおける追跡とイメージングの用途において特に有用です。
環境科学:光合成による生合成
1-ピレンブタノールとは直接関係ありませんが、その構造アナログである1-ブタノールは、シアノバクテリアにおける光合成によってCO2から合成されています 。このプロセスは、再生可能エネルギーと炭素回収における有機化合物の可能性を示しており、環境科学にとって重要です。
医薬品:蛍光プローブ
医薬品研究では、1-ピレンブタノールの蛍光特性により、特に診断アッセイと薬物送達システムの開発において、プローブとイメージングのための貴重なツールとなっています .
分析化学:クロマトグラフィー分析
この化合物が蛍光基質として作用する能力は、クロマトグラフィーアッセイで使用されており、分子間の相互作用とメカニズムを探求し、さまざまな化学プロセスのより深い理解を提供します .
有機合成:ビルディングブロック
1-ピレンブタノールは、複雑な分子の合成に使用される有機ビルディングブロックです。 環状エステルの重合におけるその役割は、合成におけるその汎用性を証明しています .
高分子科学:蛍光性高分子
1-ピレンブタノールを使用した蛍光性高分子の作成は、電子機器、センサーなどでの潜在的な用途を持つ新しい材料の開発に貢献する高分子科学におけるその応用を示しています .
作用機序
Target of Action
1-Pyrenebutanol is primarily targeted towards the P450eryF enzyme . This enzyme plays a crucial role in the metabolism of various substances within the body.
Mode of Action
1-Pyrenebutanol acts as a fluorescent substrate for the P450eryF enzyme . It binds to the enzyme, and this binding is monitored by a substrate-induced low-to-high spin . The interaction of 1-Pyrenebutanol with P450eryF leads to the hydroxylation of 1-Pyrenebutanol .
Biochemical Pathways
The primary biochemical pathway affected by 1-Pyrenebutanol is the hydroxylation process mediated by the P450eryF enzyme . This process is crucial for the metabolism of various substances within the body. The hydroxylation of 1-Pyrenebutanol by P450eryF has been detected by both fluorometric and chromatographic assays .
Result of Action
The molecular and cellular effects of 1-Pyrenebutanol’s action primarily involve its interaction with the P450eryF enzyme. The binding and subsequent hydroxylation of 1-Pyrenebutanol can influence the metabolic processes within the body .
Safety and Hazards
生化学分析
Biochemical Properties
1-Pyrenebutanol plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is often used as a fluorescent probe to study the dynamics of biological membranes and protein-lipid interactions. In particular, 1-Pyrenebutanol can interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 1-Pyrenebutanol and cytochrome P450 can provide insights into the enzyme’s allosteric mechanisms . Additionally, 1-Pyrenebutanol can be incorporated into polymeric structures, such as poly(lactic acid) nanoparticles, to create fluorescent materials for imaging and diagnostic purposes .
Cellular Effects
1-Pyrenebutanol has been shown to influence various cellular processes. Its incorporation into cellular membranes can affect membrane fluidity and permeability, which in turn can impact cell signaling pathways and gene expression. For example, 1-Pyrenebutanol can modulate the activity of membrane-bound receptors and ion channels, leading to changes in cellular metabolism and function . Furthermore, the fluorescent properties of 1-Pyrenebutanol make it a valuable tool for studying the localization and dynamics of proteins within cells, providing insights into cellular processes such as endocytosis and exocytosis .
Molecular Mechanism
The molecular mechanism of 1-Pyrenebutanol involves its interaction with various biomolecules at the molecular level. 1-Pyrenebutanol can bind to proteins and enzymes, altering their conformation and activity. For instance, its interaction with cytochrome P450 can lead to changes in the enzyme’s catalytic activity, affecting the metabolism of substrates . Additionally, 1-Pyrenebutanol can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. These interactions can result in changes in gene expression and cellular function, highlighting the compound’s versatility in modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pyrenebutanol can change over time due to its stability and degradation. Studies have shown that 1-Pyrenebutanol is relatively stable under standard laboratory conditions, but its fluorescent properties can degrade over extended periods . Long-term exposure to 1-Pyrenebutanol can lead to changes in cellular function, such as alterations in membrane fluidity and protein localization. These temporal effects are important considerations for researchers using 1-Pyrenebutanol in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Pyrenebutanol can vary with different dosages in animal models. At low doses, 1-Pyrenebutanol can be used as a non-toxic fluorescent probe for imaging and diagnostic purposes. At higher doses, it may exhibit toxic effects, such as disrupting cellular membranes and interfering with metabolic processes . Studies in animal models have shown that high doses of 1-Pyrenebutanol can lead to adverse effects, including oxidative stress and inflammation . These findings highlight the importance of optimizing dosage levels to minimize toxicity while maximizing the compound’s utility in research applications .
Metabolic Pathways
1-Pyrenebutanol is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This enzyme catalyzes the oxidation of 1-Pyrenebutanol, leading to the formation of metabolites that can be further processed by the cell . The metabolic pathways of 1-Pyrenebutanol can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions and its potential impact on cellular function .
Transport and Distribution
The transport and distribution of 1-Pyrenebutanol within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, 1-Pyrenebutanol can be incorporated into cellular membranes, where it can interact with membrane-bound proteins and lipids . The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, such as the endoplasmic reticulum and Golgi apparatus . These interactions can influence the localization and activity of 1-Pyrenebutanol, affecting its overall distribution within the cell .
Subcellular Localization
1-Pyrenebutanol exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is often found in membrane-bound organelles, such as the endoplasmic reticulum and Golgi apparatus, where it can interact with various proteins and lipids . Additionally, 1-Pyrenebutanol can be targeted to specific subcellular compartments through post-translational modifications and targeting signals .
特性
IUPAC Name |
4-pyren-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12,21H,1-2,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRENSFROWALQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376359 | |
| Record name | 1-Pyrenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67000-89-9 | |
| Record name | 1-Pyrenebutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067000899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrenebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrenebutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Pyrenebutanol?
A1: The molecular formula of 1-Pyrenebutanol is C20H18O, and its molecular weight is 274.35 g/mol.
Q2: What are the key spectroscopic features of 1-Pyrenebutanol?
A2: 1-Pyrenebutanol exhibits characteristic fluorescence properties. It shows strong fluorescence emission in the UV-visible region, with the emission wavelength and intensity being sensitive to the polarity of the surrounding environment. [] This property makes it a valuable probe for studying microenvironments within macromolecules. [, ]
Q3: How does 1-Pyrenebutanol interact with Cytochrome P450 enzymes?
A3: 1-Pyrenebutanol acts as a substrate for certain Cytochrome P450 enzymes, specifically CYP3A4 and P450eryF. [, , , ] Studies show that 1-PB binding can induce conformational changes in these enzymes. [, , ] Notably, 1-PB binding to CYP3A4 reveals positive homotropic cooperativity, indicating the presence of multiple binding sites. [, ]
Q4: How does 1-Pyrenebutanol behave in different solvent systems?
A4: The fluorescence properties of 1-Pyrenebutanol are sensitive to solvent polarity. [] This characteristic makes it valuable for probing the local environment within macromolecules like polymers. [, ] For example, studies using 1-PB labeled polystyrene demonstrated its utility in understanding the dynamics and microenvironment within the polymer matrix. []
Q5: Does 1-Pyrenebutanol have any catalytic properties?
A5: 1-Pyrenebutanol is not known for its catalytic properties. Its primary applications revolve around its use as a fluorescent probe in various research fields.
Q6: Have computational methods been used to study 1-Pyrenebutanol?
A6: Yes, computational methods, including molecular docking simulations, have been used to investigate the binding modes and interactions of 1-PB with proteins like P450eryF. [] These studies provide valuable insights into the molecular basis of ligand binding and cooperativity in these enzymes.
Q7: How does altering the linker structure in pyrene derivatives affect their fluorescence response in polymers?
A7: Research comparing polystyrene labeled with different pyrene derivatives revealed that the length and chemical nature of the linker connecting pyrene to the polymer backbone significantly affect pyrene excimer formation and its sensitivity to solvent polarity. [] For instance, replacing a methylene group in 1-pyrenebutanol with an oxygen atom can enhance its sensitivity to the polarity of its surroundings. []
Q8: Can 1-Pyrenebutanol be used in drug delivery systems?
A8: While 1-Pyrenebutanol itself might not be a drug delivery vehicle, its fluorescent properties make it valuable for studying drug delivery systems. For example, researchers used 1-PB labeled PLA nanoparticles to study their targeting efficiency towards cancer cells in vitro. []
Q9: What analytical techniques are commonly used to study 1-Pyrenebutanol?
A9: Various analytical techniques are employed to study 1-PB and its interactions with target molecules. These include:
- Fluorescence Spectroscopy: Used to analyze the fluorescence emission properties of 1-PB, providing insights into its microenvironment and interactions with other molecules. [, , , ]
- Time-Resolved Fluorescence Spectroscopy: This technique provides information about the excited state dynamics of 1-PB, revealing details about its interactions within complex systems. [, ]
- UV-Vis Spectroscopy: Used to monitor changes in the absorbance spectrum of molecules like Cytochrome P450s upon binding with 1-PB, providing information about binding affinities and stoichiometries. [, , , ]
- Fluorescence Resonance Energy Transfer (FRET): Employed to study conformational changes in proteins like CYP3A4 upon ligand binding. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Diphenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B1224706.png)
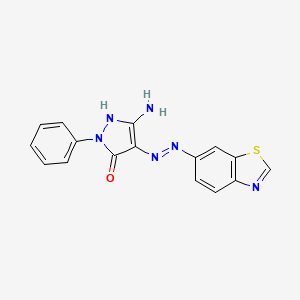
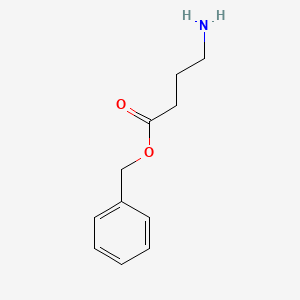
![(2Z)-2-[(3-hydroxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one](/img/structure/B1224712.png)
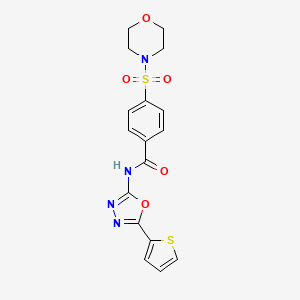
![methyl (2E)-2-[(2Z)-2-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B1224715.png)
![(E)-3-(2,5-dimethoxyphenyl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B1224716.png)
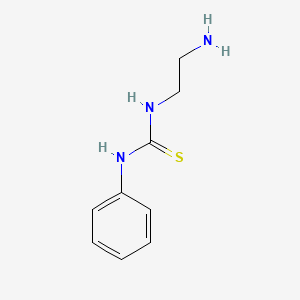
![2-[[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B1224721.png)
![N-[4-[(2-furanylmethylamino)-sulfanylidenemethyl]phenyl]acetamide](/img/structure/B1224722.png)
![2-[[3-(3-chloro-4-fluorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1224723.png)
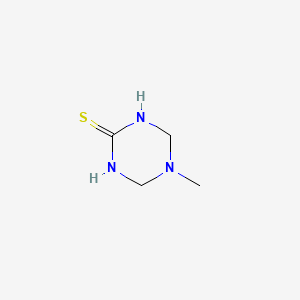
![N-(3-chlorophenyl)-2-[[5-[5-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1224726.png)
![2-[4-[4-(Diphenylmethyl)-1-piperazinyl]but-2-ynyl]isoindole-1,3-dione](/img/structure/B1224734.png)